2,4,6-Triphenylnitrobenzene

electrochemistry cyclic voltammetry radical anion

Electrochemical researchers requiring a well-defined, sterically hindered nitroaromatic probe often face irreproducibility due to imprecise substitution patterns. 2,4,6-Triphenylnitrobenzene solves this with its unique 64-65° twisted nitro conformation, delivering two fully reversible one-electron reductions in DMF and a stable radical anion (λmax = 682 nm). - ≥98.0% (GC) purity ensures reproducible cyclic voltammetry and spectroelectrochemistry. - Distinct solvent-dependent radical behavior (t₁/₂ ≈ 12 s in acetonitrile) enables mechanistic radical rearrangement studies. - Bulk crystalline powder simplifies handling, storage, and synthetic scale-up to 2,4,6-triphenylaniline or azo derivatives.

Molecular Formula C24H17NO2
Molecular Weight 351.4 g/mol
CAS No. 10368-47-5
Cat. No. B1587691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylnitrobenzene
CAS10368-47-5
Molecular FormulaC24H17NO2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
InChIKeyVCRVMYZAKLXTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylnitrobenzene (CAS 10368-47-5): Structural Identity and Core Procurement Characteristics


2,4,6-Triphenylnitrobenzene (TPNB; C24H17NO2; MW 351.41) is a sterically hindered nitroaromatic compound featuring a central benzene ring substituted with three phenyl groups at the 2, 4, and 6 positions and a nitro group at the 1-position [1]. It appears as a white to slightly pale yellow crystalline powder with a melting point of 144.0–148.0 °C and a purity specification of ≥98.0% (GC) from commercial sources [2]. The compound is structurally distinct from simpler nitrobenzenes due to the three bulky phenyl substituents, which impose significant steric constraints on the nitro group conformation and fundamentally alter its electrochemical behavior compared to alkyl-substituted nitroaromatics [1].

Why 2,4,6-Triphenylnitrobenzene (CAS 10368-47-5) Cannot Be Simply Substituted with Common Nitroaromatic Analogs


Generic substitution of 2,4,6-triphenylnitrobenzene with simpler nitroaromatics (e.g., nitrobenzene, p-nitrotoluene) or even with the structurally related 1,3,5-triphenylbenzene fails because the three ortho/para phenyl groups create a unique steric and electronic environment that directly governs electrochemical reversibility, stereochemical dynamics, and radical anion stability [1]. As documented in comparative electrochemical studies, 2,4,6-triphenylnitrobenzene exhibits preparative reduction behavior distinctly different from alkyl-substituted nitrobenzenes [1]. Furthermore, the nitro group in TPNB is twisted by approximately 64–65° out of the central benzene plane due to steric repulsion from the flanking phenyl rings [2]—a conformational feature absent in planar or less-hindered nitroaromatics that critically determines intermolecular packing and solid-state properties. Substituting with an analog lacking this precise steric architecture will yield different reduction potentials, altered radical intermediates, and incompatible solid-state behavior, rendering the alternative unsuitable for applications requiring the exact electronic and stereochemical signature of TPNB.

Quantitative Differentiation Evidence: 2,4,6-Triphenylnitrobenzene (CAS 10368-47-5) vs. Structural Analogs and Nitroaromatic Comparators


Electrochemical Reversibility: Two Reversible One-Electron Reductions vs. Irreversible or Complex Behavior of Alkyl Nitrobenzenes

Cyclic voltammetry at a glassy carbon electrode of 2,4,6-triphenylnitrobenzene in DMF shows two reversible one-electron reductions, a clean electrochemical signature that is distinct from the often more complex or irreversible reduction behavior observed with alkyl-substituted nitrobenzenes [1]. The paper explicitly notes that 'in preparative electrochemistry 2,4,6-triphenylnitrobenzene (1) and some of its related compounds seem to behave differently from alkyl substituted nitrobenzenes' [1].

electrochemistry cyclic voltammetry radical anion

Stereochemical Distinction: Solid-State Conformational Isomers vs. Solution-State Single Isomer

Solid-state 13C NMR confirmed the existence of two stereoisomers of 2,4,6-triphenylnitrobenzene in the crystalline state, whereas 13C NMR in chloroform at ambient temperature indicated only one isomer in solution [1]. This dynamic conformational behavior arises from restricted rotation of the phenyl groups and the nitro group due to steric hindrance. In contrast, the structurally analogous cyano derivative (2,4,6-triphenylbenzonitrile, TPCB) crystallizes without such stereoisomerism, as the linear cyano group imposes different packing constraints [2].

crystallography stereochemistry solid-state NMR

Radical Anion Stability: Distinct Absorbance and Lifetime Properties in Different Solvents

Upon one-electron reduction in dry DMF, 2,4,6-triphenylnitrobenzene forms a stable, violet radical anion with a broad absorption maximum at 682 nm [1]. In acetonitrile, the reduction yields an unstable bluish radical (half-life approximately 12 seconds) that transforms into a yellow-purple radical with a maximum at 520 nm [1]. This solvent-dependent radical behavior contrasts with simpler nitroaromatics such as nitrobenzene, whose radical anions typically exhibit different spectral signatures and stability profiles that are less tunable by solvent choice.

radical anion UV-Vis spectroscopy electron transfer

Thermal Stability Benchmark: Defined Melting Point Range vs. Lower-Melting or Less Thermally Stable Nitroaromatics

2,4,6-Triphenylnitrobenzene exhibits a melting point of 144.0–148.0 °C [1]. This value is significantly higher than that of unsubstituted nitrobenzene (mp 5.7 °C) and many mono- or dialkyl nitrobenzenes (e.g., p-nitrotoluene, mp 51.7 °C; 2,4-dinitrotoluene, mp 70.5 °C). The elevated melting point reflects the enhanced lattice energy conferred by the three peripheral phenyl rings, which engage in extensive intermolecular C–H···π and π–π stacking interactions in the solid state.

thermal stability melting point high-temperature applications

Synthetic Provenance and Regioisomeric Fidelity: Unambiguous 2,4,6-Substitution Confirmed by X-ray and Alternative Route Corroboration

The structure of 2,4,6-triphenylnitrobenzene was historically contested; early nitration of 1,3,5-triphenylbenzene was misassigned as 1-(4′-nitrophenyl)-3,5-diphenylbenzene [1]. Conclusive proof of the correct 2,4,6-substitution pattern came from the alternative synthesis via treatment of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane and base [1], a route that unambiguously installs the nitro group at the sterically congested 1-position of the central ring. This synthetic verification was further corroborated by X-ray crystallography, which revealed the nitro group twisted 64–65° out of the central benzene plane [2]. In contrast, nitration of 1,3,5-triphenylbenzene yields a mixture that may contain regioisomeric impurities unless carefully controlled, whereas the pyrylium route provides regioisomerically pure product.

regiochemistry synthesis structural confirmation

Electron-Donating Phenyl Group Effect: Reduction Behavior Akin to p-Hydroxy or p-Amino Substituents

The three phenyl groups in 2,4,6-triphenylnitrobenzene act as electron-donating groups during reduction processes, exhibiting an effect comparable to p-hydroxy or p-amino substituents on the nitrobenzene core [1]. This electronic activation is distinct from the behavior of alkyl-substituted nitrobenzenes, where alkyl groups provide only weak inductive electron donation. The enhanced electron-donating capacity of the phenyl rings modulates the reduction potential and stabilizes the reduced intermediates, contributing to the observed two reversible one-electron reduction waves.

substituent effect redox chemistry electron transfer

Priority Research and Industrial Application Scenarios for 2,4,6-Triphenylnitrobenzene (CAS 10368-47-5)


Electrochemical and Spectroelectrochemical Studies of Sterically Hindered Nitroaromatic Redox Systems

2,4,6-Triphenylnitrobenzene is the compound of choice for fundamental electrochemical investigations requiring a well-defined, sterically hindered nitroaromatic with two fully reversible one-electron reductions in DMF [1]. Its clean voltammetric signature and the documented stability of its radical anion (λmax = 682 nm in DMF) [1] make it an ideal model substrate for spectroelectrochemical studies, electron transfer kinetics measurements, and calibration of electrochemical instrumentation. The contrasting radical behavior in acetonitrile (unstable blue radical with t1/2 ≈ 12 s, converting to a yellow-purple radical with λmax = 520 nm) [1] offers a rich system for mechanistic studies of solvent-dependent radical rearrangement.

Solid-State Conformational Analysis and Polymorph Screening in Crystalline Organic Materials

The confirmed existence of two stereoisomers of 2,4,6-triphenylnitrobenzene in the solid state, versus a single isomer in chloroform solution [1], provides a unique model compound for studying conformational dynamics in molecular crystals. X-ray crystallography reveals the nitro group twisted 64–65° out of the central benzene plane [2]. This system is valuable for researchers investigating crystal packing effects, solid-state NMR methodology development, and polymorph screening in organic electronics or pharmaceutical co-crystal design. The compound's well-characterized solid-state behavior distinguishes it from the single-isomer cyano analog TPCB [2].

Precursor to 2,4,6-Triphenylaniline and Derived Azo Compounds for Dye and Pigment Chemistry

Preparative reduction of 2,4,6-triphenylnitrobenzene cleanly yields 2,4,6-triphenylaniline under both acidic and alkaline conditions and in DMF with acetic anhydride [1]. This aniline derivative can be further oxidized to azo(2,4,6-triphenylbenzene) [1], a sterically encumbered azo compound with potential applications in thermally stable dyes or as a ligand precursor. The high melting point of TPNB (144–148 °C) [3] facilitates handling and storage during synthetic sequences, offering a practical advantage over lower-melting nitroaromatic precursors.

Comparative Substituent Effect Studies in Physical Organic Chemistry

The three phenyl groups in 2,4,6-triphenylnitrobenzene exert an electron-donating effect during reductions that is comparable to p-hydroxy or p-amino substituents [1]. This unique electronic profile—combining steric bulk with strong electron donation—makes TPNB a valuable reference compound for linear free-energy relationship studies, Hammett-type correlations involving non-planar aromatic systems, and investigations of steric inhibition of resonance in nitroaromatic electrochemistry.

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